2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid
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Overview
Description
2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid is a synthetic organic compound that features an adamantane moiety and a fluorophenyl group. Compounds with these structural motifs are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid typically involves the following steps:
Formation of the Adamantane Derivative: Starting with adamantane, various functional groups can be introduced through halogenation or other substitution reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formamido Group Addition: The formamido group can be added through an amidation reaction, often using formic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions could target the formamido group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in materials science or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The adamantane moiety is known for its ability to enhance lipophilicity and membrane permeability, which could influence the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-2-[(4-chlorophenyl)formamido]acetic acid
- 2-(Adamantan-1-yl)-2-[(4-bromophenyl)formamido]acetic acid
- 2-(Adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid
Uniqueness
The presence of the fluorophenyl group in 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid may confer unique properties such as increased metabolic stability and altered electronic characteristics compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(4-fluorobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c20-15-3-1-14(2-4-15)17(22)21-16(18(23)24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,16H,5-10H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFSHYRSVIKQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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